molecular formula C7H4BrFN2O B7595904 4-Bromo-6-fluoro-1,3-dihydro-2H-benzo[d]imidazol-2-one

4-Bromo-6-fluoro-1,3-dihydro-2H-benzo[d]imidazol-2-one

Cat. No.: B7595904
M. Wt: 231.02 g/mol
InChI Key: JXPSJWNAGSKHHA-UHFFFAOYSA-N
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Description

4-Bromo-6-fluoro-1,3-dihydro-2H-benzo[d]imidazol-2-one is a heterocyclic compound that belongs to the benzimidazole family. This compound is characterized by the presence of bromine and fluorine substituents on the benzimidazole ring, which imparts unique chemical and physical properties. Benzimidazoles are known for their wide range of biological activities and are used in various pharmaceutical and industrial applications.

Preparation Methods

The synthesis of 4-Bromo-6-fluoro-1,3-dihydro-2H-benzo[d]imidazol-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromoaniline and 2-fluorobenzoyl chloride.

    Formation of Intermediate: The reaction between 4-bromoaniline and 2-fluorobenzoyl chloride in the presence of a base such as triethylamine leads to the formation of an intermediate, 4-bromo-2-fluorobenzamide.

    Cyclization: The intermediate undergoes cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the benzimidazole ring, resulting in this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.

Chemical Reactions Analysis

4-Bromo-6-fluoro-1,3-dihydro-2H-benzo[d]imidazol-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine substituents on the benzimidazole ring can participate in nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions. For example, oxidation with potassium permanganate (KMnO4) can lead to the formation of corresponding benzimidazole derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts to form biaryl derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Bromo-6-fluoro-1,3-dihydro-2H-benzo[d]imidazol-2-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: It is used in the development of functional materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 4-Bromo-6-fluoro-1,3-dihydro-2H-benzo[d]imidazol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of microbial enzymes, leading to antimicrobial effects. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

4-Bromo-6-fluoro-1,3-dihydro-2H-benzo[d]imidazol-2-one can be compared with other similar compounds, such as:

    4-Bromo-1,3-dihydro-2H-benzo[d]imidazol-2-one: Lacks the fluorine substituent, which may affect its chemical reactivity and biological activity.

    6-Fluoro-1,3-dihydro-2H-benzo[d]imidazol-2-one:

    4,6-Dibromo-1,3-dihydro-2H-benzo[d]imidazol-2-one: Contains an additional bromine substituent, which may enhance its reactivity in certain chemical reactions.

The presence of both bromine and fluorine substituents in this compound imparts unique properties that distinguish it from these similar compounds.

Biological Activity

4-Bromo-6-fluoro-1,3-dihydro-2H-benzo[d]imidazol-2-one is a heterocyclic compound belonging to the benzimidazole class, characterized by its molecular formula C7H4BrFN2OC_7H_4BrFN_2O and a molecular weight of 231.02 g/mol. The presence of bromine and fluorine substituents significantly influences its chemical reactivity and biological properties, making it a compound of interest in medicinal chemistry and drug discovery .

Chemical Structure and Properties

The compound features a benzoimidazole core with specific halogen substitutions that enhance its potential as a lead structure for developing new therapeutic agents. The unique substitution pattern contributes to its distinct reactivity and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Activity : Initial studies suggest that this compound may inhibit specific proteins involved in tumorigenesis, particularly the BCL6 transcriptional repressor linked to diffuse large B-cell lymphoma (DLBCL) .
  • Antimicrobial Properties : Benzimidazole derivatives have been shown to possess broad-spectrum antibacterial and antifungal activities. Compounds similar to this compound have demonstrated significant efficacy against various pathogens .

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives is often linked to their structural features. The following table summarizes some related compounds and their unique aspects:

Compound NameStructural FeaturesUnique Aspects
6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazoleContains isopropyl and methyl groupsUsed as an intermediate in drug synthesis
5-Bromo-6-fluoro-1H-benzo[d]imidazoleSimilar halogen substitutions but different positionDifferent substitution pattern affects reactivity
4-Bromo-6-chloro-2H-benzo[d]imidazol-2-oneChlorine instead of fluorineVariation in halogen impacts biological activity

The distinct reactivity attributed to the halogen substitutions enhances the potential for developing therapeutics targeting specific biological pathways.

Case Studies and Research Findings

Several studies have investigated the biological effects of benzimidazole derivatives:

  • Inhibition of BCL6 : A study highlighted the discovery of benzimidazolone inhibitors that disrupt the protein-protein interaction between BCL6 and its co-repressors, leading to the degradation of BCL6 in lymphoma models . This suggests potential therapeutic applications for treating cancers associated with BCL6 deregulation.
  • Antimicrobial Activity : Research on various benzimidazole derivatives has shown promising results against Gram-positive and Gram-negative bacteria. For instance, certain derivatives exhibited minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics, indicating strong antimicrobial properties .
  • Pharmacological Profiles : A comprehensive review summarized the pharmacological activities of benzimidazole derivatives, emphasizing their potential as anticancer agents, analgesics, anti-inflammatory agents, and more . The SAR studies indicate that modifications in the benzimidazole structure can lead to enhanced bioactivity.

Properties

IUPAC Name

4-bromo-6-fluoro-1,3-dihydrobenzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN2O/c8-4-1-3(9)2-5-6(4)11-7(12)10-5/h1-2H,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXPSJWNAGSKHHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NC(=O)N2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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